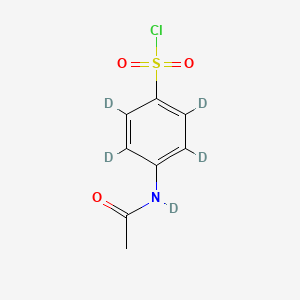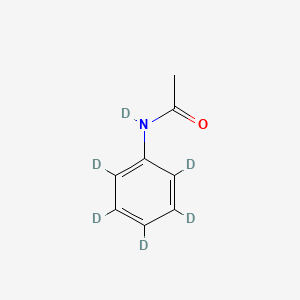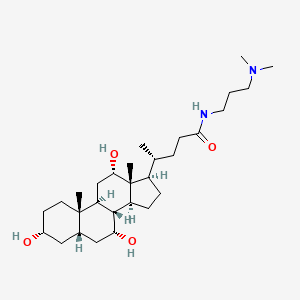
(+)-N,O-Di-Desmethyl Tramadol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-N,O-Di-Desmethyl Tramadol is a derivative of tramadol, an opioid analgesic used for the treatment of moderate to severe pain. Tramadol itself is a centrally acting synthetic opioid analgesic and serotonin-norepinephrine reuptake inhibitor. This compound is one of the metabolites formed during the metabolism of tramadol in the liver. This compound retains some of the pharmacological properties of tramadol, contributing to its analgesic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N,O-Di-Desmethyl Tramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including:
N-Demethylation: This involves the removal of a methyl group from the nitrogen atom of tramadol. Common reagents used for this reaction include boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
O-Demethylation: This involves the removal of a methyl group from the oxygen atom of tramadol. Reagents such as hydrobromic acid (HBr) or pyridine hydrochloride can be used for this purpose.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Setup: The starting material, tramadol, is dissolved in an appropriate solvent such as dichloromethane or methanol.
Addition of Reagents: The demethylating agents are added to the reaction mixture under controlled temperature and pressure conditions.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
(+)-N,O-Di-Desmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
(+)-N,O-Di-Desmethyl Tramadol has several scientific research applications, including:
Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of tramadol and its metabolites.
Pain Management Research: It is investigated for its analgesic properties and potential use in pain management.
Neurochemical Research: It is used to study the effects of opioid and serotonin-norepinephrine reuptake inhibition on neurotransmitter systems.
Toxicology Studies: It is used to assess the toxicity and safety profile of tramadol and its metabolites.
作用机制
(+)-N,O-Di-Desmethyl Tramadol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Modulation of Pain Pathways: It modulates pain perception by affecting various neurotransmitter systems involved in pain signaling.
相似化合物的比较
Similar Compounds
Tramadol: The parent compound, which is a centrally acting synthetic opioid analgesic.
O-Desmethyl Tramadol: Another metabolite of tramadol with similar pharmacological properties.
Tapentadol: An opioid analgesic with a similar mechanism of action but different chemical structure.
Uniqueness
(+)-N,O-Di-Desmethyl Tramadol is unique due to its specific demethylation pattern, which affects its pharmacological properties. Unlike tramadol, it has undergone both N-demethylation and O-demethylation, resulting in distinct interactions with opioid receptors and neurotransmitter systems.
属性
IUPAC Name |
3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-GXTWGEPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654161 |
Source


|
| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144830-19-3 |
Source


|
| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)


![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)







![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
